molecular formula C21H23N5O5 B2562528 ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877810-40-7

ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2562528
CAS No.: 877810-40-7
M. Wt: 425.445
InChI Key: QVSFCQCWBFGZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Potential

Research on substituted aryl meroterpenoids from red seaweed Hypnea musciformis, which includes compounds structurally similar to the one , has demonstrated potential antioxidant activities. These compounds exhibited significant 2,2'-diphenylpicrylhydrazyl radical inhibiting and Fe(2+) ion chelating activities, suggesting their utility as lead antioxidative molecules for use in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).

Antimicrobial Activities

The synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been conducted, with these compounds showing promising results against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria. This indicates their potential as antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Synthesis Methodologies

Studies have also focused on the synthesis methodologies for creating compounds with similar structures, offering insights into the chemical reactions and conditions necessary for their production. These methodologies facilitate the development of new compounds with potential biological activities (Mohamed, 2014).

Structural and Bioactive Potentials

Detailed structural analysis and exploration of the bioactive potentials of secondary metabolites from mollusks have been conducted. These studies provide valuable information on the structural characteristics and potential health benefits of these compounds, including antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

Properties

IUPAC Name

ethyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-6-31-16(27)11-24-19(28)17-18(23(4)21(24)29)22-20-25(12(2)13(3)26(17)20)14-7-9-15(30-5)10-8-14/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSFCQCWBFGZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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